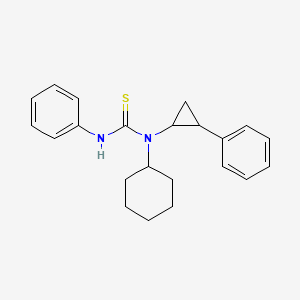

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea, also known as CPPU, is a plant growth regulator that belongs to the family of phenylurea compounds. CPPU is a synthetic cytokinin that has been widely used in agricultural practices to enhance fruit and vegetable yields. CPPU is also used in scientific research for its ability to stimulate cell division and promote plant growth.

Mechanism of Action

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea promotes cell division by activating the cell cycle and stimulating the synthesis of DNA. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea also enhances the transport of nutrients and water within the plant, which leads to increased growth and development.

Biochemical and Physiological Effects:

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea also regulates the expression of genes involved in stress response, leading to increased resistance to environmental stress.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has several advantages for use in lab experiments. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is a stable and easy-to-handle compound that can be synthesized in large quantities. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is also highly effective at promoting plant growth and development. However, N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is a toxic and potentially hazardous compound that requires careful handling and disposal.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea. One area of focus is the development of new formulations and application methods to enhance the efficacy of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea in agricultural practices. Another area of research is the investigation of the potential health benefits of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea in humans, as N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to have anti-inflammatory and antioxidant properties. Additionally, research on the potential environmental impacts of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea use in agriculture is needed to ensure sustainable and responsible use of this compound.

Synthesis Methods

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea can be synthesized through several methods, including the reaction of cyclohexyl isocyanate with phenylthiourea, and the reaction of 2-phenylcyclopropylamine with thiocarbonyl S-imide. The synthesis of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea requires careful handling as it is a toxic and potentially hazardous compound.

Scientific Research Applications

N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been extensively studied for its potential applications in plant growth and development. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to promote cell division, increase fruit size, improve fruit quality, and enhance resistance to environmental stress. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been used in the production of a wide range of crops, including grapes, kiwifruit, apples, and tomatoes.

properties

IUPAC Name |

1-cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2S/c25-22(23-18-12-6-2-7-13-18)24(19-14-8-3-9-15-19)21-16-20(21)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITMOQSHQJHWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CC2C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6133358.png)

![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B6133377.png)

![3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6133380.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)

![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)

![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)

![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)

![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)

![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)